5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
5-Benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives have demonstrated significant antimicrobial and anti-proliferative activities. Specifically, derivatives synthesized through the reaction with formaldehyde and primary aromatic amines or substituted piperazines showed notable in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Some of these compounds exhibited broad-spectrum antibacterial activities, while others displayed potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was evaluated against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, showing optimum activity in some compounds (Al-Wahaibi et al., 2021).
Spectral Luminescent Properties
The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been studied, revealing high quantum yield luminescence in both polar and nonpolar solvents. These findings suggest potential applications in materials science, particularly in the development of luminescent materials (Mikhailov et al., 2018).
Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their corrosion inhibition capabilities. Studies on the effects of substitution and temperature on these properties revealed that certain derivatives could significantly inhibit mild steel corrosion in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Ammal et al., 2018).
Antioxidant Properties
Research into the antioxidant properties of novel 2,5-disubstituted 1,3,4-oxadiazoles has shown that some compounds exhibit good to moderate in vitro antioxidant potential. These findings may have implications for the development of new antioxidant agents (Ranganatha & Khanum, 2014).
Photovoltaic Applications
The synthesis of conjugated polymers incorporating 1,2,4-oxadiazole units, such as PBDTBO, which comprises benzo[1,2-b:4,5-b']dithiophene and 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole, has demonstrated potential in photovoltaic applications. A device incorporating this polymer exhibited a power conversion efficiency of 5.7%, highlighting the utility of oxadiazole derivatives in solar energy conversion (Jiang et al., 2011).
properties
IUPAC Name |
5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-9-8-13(11-15(14)21-2)17-18-16(22-19-17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRVLCQWOPQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.